2-Azidopropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azidopropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-2(3(4)8)6-7-5/h2H,1H3,(H2,4,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXJBVOAHWMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodological Advancements for 2 Azidopropanamide
Established Synthetic Pathways to 2-Azidopropanamide and its Precursors
Established routes to this compound typically involve the introduction of the azide (B81097) group onto a propanamide scaffold or the formation of the amide linkage from an azido-containing precursor. A common approach involves nucleophilic substitution of a leaving group (such as a halide) at the 2-position of a propanamide derivative with an azide source, commonly sodium azide.
For instance, the synthesis of N-benzyl-2-azidopropanamide has been reported starting from 2-bromopropionyl bromide and benzylamine (B48309), followed by treatment with sodium azide. rsc.org In this sequence, 2-bromopropionyl bromide reacts with benzylamine to form the amide, and the subsequent reaction with sodium azide introduces the azide functionality via displacement of the bromide. rsc.org
Another related example involves the synthesis of N-benzhydryl-2-azidoacetamide, where bromoacetyl bromide is reacted with benzhydrylamine hydrochloride and triethylamine (B128534) to form the amide, followed by the addition of sodium azide to introduce the azide group. rsc.org While this example is for a related 2-azidoacetamide, the principle of halide displacement by azide on an amide scaffold is analogous. rsc.org
The preparation of precursors containing the azido (B1232118) group before amide formation is also a viable strategy. For example, 3-azidopropanamine has been synthesized from 3-chloropropylamine (B7771022) hydrochloride and sodium azide. google.com This azido-containing amine could then potentially be coupled with a suitable carboxylic acid derivative to form an azidopropanamide.
Stereoselective Synthesis Approaches to this compound
Stereoselective synthesis aims to produce a desired stereoisomer preferentially over others. libguides.comslideshare.net For this compound, which contains a stereogenic center at the 2-position, stereoselective approaches would focus on controlling the configuration at this carbon.
While direct methods specifically for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, the broader field of stereoselective synthesis offers relevant strategies. These include the use of chiral auxiliaries, asymmetric catalysis, and reactions controlled by existing stereocenters in the starting materials. numberanalytics.commdpi.comescholarship.org
One relevant concept is the stereoselective α-amination of amides using azides, which can proceed with high stereoselectivity, including asymmetric induction. nih.govacs.org Although this method focuses on introducing an amino group alpha to the amide carbonyl, the principles of controlling stereochemistry at the alpha position of an amide using azide reagents highlight potential avenues for stereoselective azidation at the 2-position of propanamide. This approach, described as a metal-free, direct α-amination, utilizes electrophilic amide activation and can yield optically enriched products. nih.govacs.org
Chemo- and Regioselective Preparations of Azido-Amide Linkages
Chemoselectivity refers to the preferential reaction with one functional group in the presence of others, while regioselectivity concerns the preferential reaction at one specific site within a molecule. organic-chemistry.orgorganic-chemistry.orgshd-pub.org.rs In the synthesis of azido-amide linkages, achieving chemo- and regioselectivity is crucial, particularly when multiple reactive centers or functional groups are present.
The formation of the amide bond itself can be achieved chemoselectively using various coupling reagents that activate the carboxylic acid or amine component, minimizing side reactions. Methods for amide synthesis by acylation often employ reagents that promote the selective formation of the amide linkage. organic-chemistry.org
Introducing the azide group requires careful control to ensure it occurs at the desired position without affecting other parts of the molecule. Nucleophilic displacement of a halide by azide, as seen in the synthesis of N-benzyl-2-azidopropanamide precursors, demonstrates regioselectivity for the carbon bearing the leaving group. rsc.org
Furthermore, studies on the chemo- and stereoselective amination of amides with azides highlight the ability to selectively functionalize the amide moiety even in the presence of other carbonyl derivatives like esters or ketones. acs.org This suggests that under appropriate conditions, the azidation or subsequent reactions involving the azido group can be performed with high selectivity.
The Staudinger ligation is another example of a chemoselective reaction that can form an amide bond from an azide and a specifically functionalized phosphine (B1218219). nih.gov While this method forms the amide bond using an azide, it underscores the principle of utilizing the azide functional group in selective bond-forming reactions.
Novel Synthetic Strategies for Enhanced Efficiency and Yield
Recent efforts in chemical synthesis focus on developing novel strategies to improve reaction efficiency, increase yields, and reduce reaction times. For compounds like this compound, this involves exploring alternative activation methods, catalytic systems, and continuous processing techniques.
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in modern synthetic chemistry by providing lower energy pathways for reactions, often leading to milder conditions, improved selectivity, and higher yields. nih.govrsc.orgmdpi.comnih.gov
While specific catalytic methods for the direct synthesis of this compound are not explicitly detailed, catalytic approaches are widely used in related transformations involving azide and amide functionalities. For instance, transition metals like copper and ruthenium are known to catalyze reactions involving azides, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a prominent "click chemistry" reaction. shd-pub.org.rsmdpi.comsci-hub.se Although CuAAC is used to form triazoles, it demonstrates the utility of metal catalysis in reactions involving azides.
Metal-free catalytic approaches for the amination of amides with azides have also been developed, utilizing electrophilic amide activation. nih.govacs.org This suggests the potential for catalytic methods that activate the amide substrate to facilitate the introduction of the azide group or azido-containing fragments.
Flow Chemistry and Continuous Processing in Azido-Amide Production
Flow chemistry and continuous processing offer advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, enhanced heat and mass transfer, and potential for easier scale-up. nih.govrsc.orgrsc.orgresearchgate.net These techniques are particularly valuable for reactions involving hazardous or unstable intermediates, such as certain azides.
The generation and reaction of acyl azides have been successfully implemented in continuous-flow systems. nih.govrsc.orgrsc.orgresearchgate.net This approach allows for the safe in situ generation of the azide intermediate and its subsequent reaction. For example, acyl azides have been generated using nitrous acid in water and then efficiently extracted into an organic phase containing an amine nucleophile for amide coupling in a continuous flow setup. rsc.orgrsc.org This methodology, while applied to peptide synthesis, illustrates how flow chemistry can be used for the controlled handling and reaction of azide species in amide-forming reactions. rsc.orgrsc.orgresearchgate.net
Continuous-flow multi-step synthesis has also been explored for the preparation of various organic molecules, demonstrating the feasibility of integrating multiple reaction steps, potentially including azidation and amide formation, into a continuous process. researchgate.net The benefits include reduced reaction times and improved efficiency compared to batch processes. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govejcmpr.comopcw.orgresearchgate.netcmu.edu Applying these principles to the synthesis of this compound involves considering factors such as atom economy, the use of safer solvents, reducing energy consumption, and minimizing waste generation. researchgate.net
Choosing synthetic routes with high atom economy, where a large proportion of the atoms of the starting materials are incorporated into the final product, is a key green chemistry consideration. researchgate.net Reactions that generate minimal by-products are preferred.
The use of environmentally benign solvents or solvent-free conditions aligns with green chemistry principles. nih.govejcmpr.comopcw.orgcmu.edu While specific examples for this compound synthesis are not detailed in this context, the broader movement towards using greener solvents like water or supercritical carbon dioxide in chemical synthesis is relevant. nih.govopcw.orgcmu.edu
Developing catalytic methods (as discussed in Section 2.2.1) can also contribute to greener synthesis by allowing reactions to proceed under milder conditions and with improved efficiency, reducing the need for excess reagents and energy. rsc.orgnih.gov
Atom Economy and Waste Minimization in Azide Formation
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of atoms from the reactants that are incorporated into the final desired product researchgate.netresearchgate.netrsc.orgnih.gov. Maximizing atom economy minimizes waste generation at the molecular level researchgate.netresearchgate.netrsc.org.
In the context of azide formation, a common method involves the nucleophilic substitution of a halide with an azide salt, such as sodium azide (NaN₃). A generalized reaction can be represented as:
R-X + NaN₃ → R-N₃ + NaX
Where R is the organic group and X is a leaving halide (e.g., Cl, Br, I).
The atom economy for this reaction, considering R-N₃ as the desired product, can be calculated using the formula:
Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) * 100
In this substitution reaction, the halide counterion from the organic substrate and the sodium cation from sodium azide form a salt (NaX) as a stoichiometric byproduct. This byproduct contributes to waste. To maximize atom economy, synthetic routes that avoid or minimize the formation of such byproducts are preferred. For instance, catalytic methods or rearrangement reactions that directly form the carbon-nitrogen azide bond without generating stoichiometric inorganic salts would have higher atom economy.
While specific atom economy calculations for the azide formation step leading to this compound are not available in the provided results, the principle dictates that minimizing byproduct formation, such as inorganic salts, is essential for improving the sustainability of the process. The use of methods that directly introduce the azide function or rearrange existing atoms to form the azide group would be more atom-economical than substitution reactions generating significant salt waste.
Data Table 1 illustrates a hypothetical comparison of atom economy for different azide formation routes, based on general principles:
| Reaction Type | Example (Generalized) | Desired Product | Byproduct(s) | Potential Atom Economy Implication |
| Nucleophilic Substitution | R-X + NaN₃ → R-N₃ + NaX | R-N₃ | NaX | Generates stoichiometric salt waste, lower atom economy |
| Potential Rearrangement/Addition | (Hypothetical) | R-N₃ | None | Higher atom economy if all reactant atoms are incorporated |
Solvent Selection and Alternative Reaction Media for Sustainable Synthesis
Solvent selection significantly impacts the sustainability of a chemical synthesis due to the volume of solvents typically used and their associated environmental and health hazards researchgate.netmdpi.comchemrxiv.orgtandfonline.comsemanticscholar.org. Traditional organic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM), often used in amide and azide synthesis, are associated with environmental and health concerns chemrxiv.orgtandfonline.com. Result specifically warns against the use of chlorinated solvents in azide synthesis due to the risk of forming explosive byproducts.
For the synthesis of this compound, exploring greener solvent alternatives is vital. Research into amide bond formation has highlighted the potential of various sustainable media rsc.orgmdpi.comchemrxiv.orgtandfonline.comucsb.edusemanticscholar.orgrsc.org.
Water is considered an ideal green solvent due to its availability, low cost, non-toxicity, and non-flammability chemrxiv.orgrsc.org. Some amide formation reactions can be carried out efficiently in water rsc.org. Deep eutectic solvents (DESs) are another class of promising alternative media. They are often derived from renewable components, are biodegradable, and can exhibit good solvency for a range of substances rsc.orgsemanticscholar.org. Studies have explored the use of DESs as reaction media for amide synthesis rsc.org.
Other investigated green solvents relevant to amide and potentially azide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) chemrxiv.orgtandfonline.comucsb.edusemanticscholar.org. These solvents are derived from biomass and offer more favorable environmental profiles compared to conventional solvents tandfonline.comucsb.edu.
Data Table 2 summarizes some green solvent alternatives explored for amide and azide chemistry:
| Solvent Type | Examples | Advantages | Relevance to Amide/Azide Synthesis |
| Water | H₂O | Abundant, cheap, non-toxic, non-flammable | Explored for some amide bond formations rsc.org, potential for azide synthesis if compatible with reactants |
| Deep Eutectic Solvents (DESs) | Various combinations | Biodegradable, low cost, good solvency | Investigated as reaction media for amide synthesis rsc.org and click chemistry involving azides mdpi.com |
| Bio-based Ethers | 2-MeTHF, CPME | Derived from biomass, better environmental profile | Evaluated as alternatives for amide synthesis chemrxiv.orgtandfonline.comucsb.edusemanticscholar.org |
Solvent-free reaction conditions also represent a highly sustainable approach, eliminating the need for a solvent altogether rsc.org. Some amide synthesis methods have been developed under solvent-free conditions rsc.org.
The choice of solvent for this compound synthesis would depend on the specific reaction steps involved, the solubility of reactants and products, and the compatibility of the solvent with the functional groups present. Prioritizing water or bio-based solvents, or developing solvent-free methods, would align with green chemistry principles.
Energy Efficiency in this compound Production
Several strategies can contribute to energy efficiency in chemical synthesis. These include:
Optimizing Reaction Conditions: Conducting reactions at lower temperatures or pressures when possible can significantly reduce energy input researchgate.net. Using catalysts can lower activation energies and allow for milder reaction conditions brainly.comresearchgate.net.
Improving Separation and Purification Processes: Energy-intensive separation techniques like distillation or extensive chromatography can be major energy consumers. Developing synthetic methods that lead to cleaner products, requiring simpler purification methods like filtration or precipitation, can improve energy efficiency. The use of switchable solvents or media from which the product can be easily separated can also be beneficial.
Continuous Flow Chemistry: Transitioning from batch processes to continuous flow systems can offer better control over reaction parameters, potentially leading to higher yields, shorter reaction times, and reduced energy consumption ucsb.edu.
While specific data on the energy consumption for this compound synthesis is not available, applying these general strategies to the chosen synthetic route would enhance its energy efficiency. For example, if the synthesis involves an amidation step, exploring catalytic methods that proceed at room temperature or require minimal heating would be beneficial brainly.comresearchgate.net. Similarly, for the azide introduction step, identifying conditions that are energy-efficient is important.
Data Table 3 outlines general strategies for improving energy efficiency in chemical synthesis, applicable to this compound production:
| Strategy | Description | Potential Impact on Energy Efficiency |
| Optimize Reaction Conditions | Lower temperature/pressure, use of catalysts | Reduced heating/cooling energy |
| Shorter Synthetic Routes | Fewer steps, less processing | Reduced overall energy demand |
| Alternative Energy Sources | Microwave, sonication, photochemistry | Potentially faster reactions, different energy profile |
| Improved Separation/Purification | Simpler methods (filtration, precipitation), easier product isolation | Reduced energy for downstream processing |
| Continuous Flow Chemistry | Optimized reaction control, potentially higher efficiency | Improved energy utilization |
Reaction Mechanisms and Reactivity of 2 Azidopropanamide
Mechanistic Investigations of Azide (B81097) Reactivity within the Amide Framework
The azido (B1232118) group in 2-Azidopropanamide is adjacent to a chiral center (the alpha carbon) and the electron-withdrawing amide carbonyl. This structural arrangement can influence the reactivity and potential reaction pathways.
The azide anion (N₃⁻) is recognized as a good nucleophile, capable of participating in S₂ reactions with appropriate electrophiles. In this compound, the azide group itself can potentially act as a nucleophile under certain conditions, although its reactivity might be modulated by the adjacent amide. Conversely, the α-carbon bearing the azide group is an electrophilic center due to the proximity of the electron-withdrawing azide and carbonyl groups, making it susceptible to nucleophilic attack, potentially leading to the displacement of the azide group as a leaving group.
Electrophilic attack on the azide nitrogen atoms is also possible, particularly in the presence of strong electrophiles or acidic conditions. Such interactions can activate the azide for subsequent reactions, such as rearrangements or cycloadditions.
Molecules containing both azide and carbonyl functionalities can undergo various intramolecular rearrangements, such as the Schmidt rearrangement or Curtius rearrangement, although the latter typically involves acyl azides. While this compound is an alpha-azido amide rather than an acyl azide, related rearrangements involving the migration of a group with the expulsion of nitrogen are conceivable under appropriate conditions. For instance, acid-catalyzed conditions could potentially lead to rearrangements involving the alpha-azido amide framework, although specific examples for this compound were not found in the search results. Rearrangement reactions often involve the migration of a substituent to an electron-deficient nitrogen atom with the extrusion of nitrogen gas.
Stereochemical Outcomes of Reactions Involving the this compound Moiety
The alpha carbon in this compound is a chiral center (unless the propane (B168953) backbone is substituted symmetrically, which is not the case for propanamide). Reactions occurring at this chiral center, such as nucleophilic substitution of the azide group, would typically proceed with inversion of configuration if following an S₂ mechanism. Elimination reactions, if they were to occur, would also have specific stereochemical requirements, often favoring an anti-periplanar transition state in E2 reactions. Intramolecular rearrangements can also exhibit high stereospecificity, with the configuration of the migrating group often being retained. The stereochemical outcome of reactions involving this compound would therefore depend on the specific reaction mechanism and conditions employed.
Kinetic Studies on the Transformation of this compound
Detailed kinetic studies specifically focused on the reaction rates and mechanisms of this compound transformations were not found in the provided search results. Kinetic studies are crucial for understanding the rate-determining steps and intermediates involved in a reaction mechanism. For related azide or amide reactions, kinetic investigations have been performed to elucidate reaction pathways and determine rate constants under varying conditions. Applying similar kinetic methodologies to this compound would involve monitoring the change in concentration of reactants and products over time under different conditions (e.g., temperature, solvent, catalyst concentration) to derive rate laws and activation parameters, providing valuable insights into its reactivity.
| Potential Reaction Type | Involved Functional Group(s) | Possible Mechanism Examples | Anticipated Stereochemical Outcome (if at chiral center) |
| Nucleophilic Substitution of Azide | Azide, α-Carbon | S₂ | Inversion of configuration |
| Electrophilic Attack on Azide | Azide | Activation for further reactions | Not directly applicable to chiral center configuration |
| Intramolecular Rearrangement | Azide, Amide | Schmidt-like, Curtius-like (less likely) | Often retention of configuration of migrating group |
| Nucleophilic Attack on Carbonyl Carbon | Amide (Carbonyl) | Addition-Elimination | Not directly applicable to α-chiral center |
Advanced Applications of 2 Azidopropanamide in Chemical Synthesis
Role of 2-Azidopropanamide in Click Chemistry Reactions
Click chemistry, as defined by K. Barry Sharpless and colleagues, encompasses a set of powerful, reliable, and selective reactions that proceed rapidly under mild conditions, generating minimal byproducts organic-chemistry.org. The azide (B81097) group in this compound is a key participant in several prominent click reactions, enabling the facile construction of complex molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most widely utilized click reaction wikipedia.orgresearchgate.net. It involves the reaction between an azide and a terminal alkyne in the presence of a copper(I) catalyst, typically forming a 1,4-disubstituted 1,2,3-triazole with high regioselectivity organic-chemistry.orgresearchgate.net. This compound, possessing the requisite azide functionality, can readily participate in CuAAC reactions with various alkyne-functionalized molecules.
The CuAAC reaction with azides and alkynes is known for its high efficiency, tolerance to a wide range of functional groups, and ability to proceed in various solvents, including water organic-chemistry.orgunits.it. The copper(I) catalyst, often generated in situ from copper(II) salts and a reducing agent like sodium ascorbate, significantly accelerates the reaction rate compared to the thermal Huisgen cycloaddition organic-chemistry.orgunits.itbroadpharm.com. Ligands such as TBTA or THPTA are often employed to stabilize the copper(I) species and improve the reaction's reliability, particularly in aqueous environments broadpharm.com.
While specific detailed research findings solely focusing on this compound in CuAAC were not extensively found in the provided search results, the general principles and widespread application of CuAAC with various azides indicate that this compound is a suitable substrate for this transformation. The reaction would typically involve mixing this compound with a terminal alkyne partner in a suitable solvent, in the presence of a copper(I) catalyst and potentially a stabilizing ligand. The outcome would be the formation of a 1,2,3-triazole linking the this compound core to the alkyne-bearing molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing this compound
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal click reaction that proceeds without the need for a cytotoxic metal catalyst like copper wikipedia.orgbaseclick.eu. This reaction relies on the inherent strain energy of cyclic alkynes, such as cyclooctynes, to overcome the activation barrier for the cycloaddition with azides wikipedia.orgbaseclick.eu. The reaction between an azide and a strained cyclooctyne (B158145) forms a stable triazole ring.
SPAAC is particularly valuable for applications in biological systems, where the presence of copper can be detrimental to cell viability or protein function baseclick.eunih.gov. This compound, with its azide group, can participate in SPAAC reactions with strained cyclooctynes. This allows for the labeling or conjugation of molecules functionalized with this compound to cyclooctyne-modified partners under physiological conditions.
Research has shown efficient SPAAC reactions with azido-modified nucleosides and nucleotides, highlighting the compatibility of azide groups in biomolecular contexts with strained cyclooctynes nih.govfiu.edu. While direct examples of this compound specifically in SPAAC were not prominently featured, the general reactivity of azides in SPAAC suggests its applicability. The reaction rate in SPAAC is influenced by the specific strained alkyne used nih.gov.
Inverse-Electron-Demand Diels–Alder (IEDDA) Reactions with this compound Adducts
The Inverse-Electron-Demand Diels–Alder (IEDDA) reaction is another powerful bioorthogonal click chemistry tool, known for its exceptionally fast reaction rates tugraz.atenamine.netnih.gov. This reaction typically involves an electron-deficient diene (such as a tetrazine) and an electron-rich dienophile (like a strained alkene or alkyne) tugraz.atmdpi.com. While this compound itself is an azide and not a direct participant as a diene or dienophile in the canonical IEDDA reaction, it can be used to introduce an azide handle that is subsequently transformed or used in conjunction with molecules designed for IEDDA.
For instance, this compound could potentially be conjugated to a molecule containing a strained alkene or alkyne handle via other reactions, and the resulting adduct could then participate as the dienophile in an IEDDA reaction with a tetrazine. Alternatively, this compound could be used in a strategy where the azide is converted to another functional group capable of participating in IEDDA. Research highlights the use of tetrazines with strained alkenes (like trans-cyclooctenes) as highly reactive partners in IEDDA for bioconjugation and other applications tugraz.atenamine.netmdpi.com. The IEDDA reaction forms a dihydropyridazine (B8628806) adduct that often undergoes a retro Diels-Alder reaction to release nitrogen and form a stable pyridazine (B1198779) tugraz.atd-nb.info.
Staudinger Ligation in Conjugation with this compound
The Staudinger ligation is a modification of the classic Staudinger reaction, enabling the formation of a stable amide bond between an azide and a specially designed triarylphosphine researchgate.netsigmaaldrich.comchem-station.com. This reaction is also considered bioorthogonal and has found applications in bioconjugation. The reaction proceeds through an aza-ylide intermediate, which is then trapped by an electrophile (typically an ester group on the phosphine) to form an amide linkage researchgate.netsigmaaldrich.com.
This compound can participate in the Staudinger ligation as the azide component. Reaction with a functionalized phosphine (B1218219) containing an appropriately positioned ester would result in the formation of a covalent link, often used for conjugating the molecule bearing the this compound to the phosphine-modified entity. This ligation is chemoselective and can be carried out under mild conditions, making it suitable for modifying sensitive molecules sigmaaldrich.com.
Applications of the Staudinger ligation include fluorogenic labeling, epitope tagging, and the installation of photoswitches researchgate.net. It has also been used in strategies to release molecules, such as in "click-to-clear" approaches to remove radioactivity from the bloodstream mdpi.com. The Staudinger ligation has been successfully applied in modifying biomolecules like glycoproteins researchgate.net.
This compound in Bioconjugation Strategies
Bioconjugation involves the covalent coupling of two molecules, at least one of which is a biomolecule (e.g., protein, nucleic acid, carbohydrate), to create a conjugate with desired properties nih.gov. The azide group in this compound serves as a valuable handle for introducing this functionality into smaller molecules or peptides, which can then be used to modify biomolecules. Its bioorthogonal nature is paramount in bioconjugation, allowing reactions to occur selectively in complex biological environments without interfering with native biological processes mdpi.commdpi.com.
Site-Specific Modification of Biomolecules via Azido-Functionalization
Site-specific modification of biomolecules is crucial for creating homogeneous conjugates with predictable properties and optimized activity mdpi.comox.ac.uk. Introducing an azide handle, such as through the incorporation of a molecule like this compound or a derivative into a biomolecule, allows for subsequent selective conjugation using bioorthogonal reactions like CuAAC, SPAAC, or Staudinger ligation.
While directly incorporating this compound into a biomolecule might require specific synthetic strategies (e.g., if it were part of an unnatural amino acid), the concept of using azido-functionalized small molecules or linkers for site-specific bioconjugation is well-established ox.ac.uk. For example, azides can be introduced into proteins via the incorporation of unnatural amino acids containing azide groups or through enzymatic methods mdpi.comox.ac.ukrsc.org. These introduced azide groups then serve as specific attachment points for molecules bearing complementary reactive handles (alkynes, strained cyclooctynes, phosphines) via click chemistry or Staudinger ligation.
Research demonstrates the effectiveness of using azide handles for site-specific protein modification, enabling applications such as fluorescent labeling, immobilization on surfaces, and the creation of antibody-drug conjugates ox.ac.uknih.gov. The ability to introduce the azide handle at a specific site on the biomolecule ensures control over the conjugation location, leading to more homogeneous products compared to traditional random coupling methods mdpi.com.
Development of Bioorthogonal Probes Incorporating this compound
The development of bioorthogonal probes relies on incorporating functional groups that can react selectively and efficiently within biological systems without interfering with native biochemical processes. Azide groups are widely used in bioorthogonal chemistry due to their small size, relative inertness in biological environments, and high reactivity with alkyne or strained alkene partners via click chemistry. While this compound contains the requisite azide functionality, specific examples or detailed studies on its direct incorporation into bioorthogonal probes were not found in the conducted searches. However, conceptually, it could potentially serve as a building block if appropriately functionalized to target specific biomolecules or pathways, leveraging the azide for subsequent bioorthogonal ligation.
Applications in Macromolecular and Polymeric Conjugates
The synthesis of well-defined macromolecular and polymeric conjugates often utilizes click chemistry to link different building blocks or graft polymers onto backbones. The azide function in compounds like this compound offers a potential point of attachment for alkyne-functionalized polymers or macromolecules. While the general principle of using azide-alkyne click chemistry in polymer science is well-established, specific applications detailing the use of this compound for creating macromolecular or polymeric conjugates were not identified in the search results. Its incorporation would likely depend on the desired properties of the conjugate and the compatibility of the amide group with the polymerization or conjugation conditions.
Integration of this compound in Peptide Chemistry and Peptidomimetics
The incorporation of non-canonical amino acids and modified building blocks is a common strategy in peptide chemistry and the synthesis of peptidomimetics to enhance stability, modify biological activity, or introduce new functionalities.
This compound as a Building Block for Peptide Synthesis
While alpha-azido amino acids are known building blocks in peptide synthesis, allowing for post-synthetic modification via click chemistry, direct evidence of this compound being widely used as a standard building block in solid-phase or solution-phase peptide synthesis was not found in the search results. Its structure differs from typical alpha-amino acids used in peptide synthesis as it lacks the alpha-carboxyl group required for standard amide bond formation within the peptide backbone. Its potential use might be limited to specific terminal modifications or as a component in non-ribosomal peptide synthesis or peptide-like structures where the amide group is pre-formed.
Synthesis of Triazole-Containing Peptidomimetics from this compound
The synthesis of triazole-containing peptidomimetics often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide-functionalized amino acid or peptide segment and an alkyne-functionalized counterpart, resulting in a stable triazole linkage that mimics the geometry of an amide bond. If this compound were to be used in this context, it would likely involve reacting its azide group with an alkyne-containing molecule, potentially a modified amino acid or peptide fragment, to form a triazole linkage. However, specific examples utilizing this compound for the synthesis of triazole-containing peptidomimetics were not found in the conducted literature searches.
Modification of Peptide Chains through Azide Ligation
The azide functional group is a valuable handle for modifying peptide chains post-synthetically through azide ligation reactions, primarily click chemistry. This allows for the attachment of various probes, tags, or biomolecules to azide-functionalized peptides. If this compound were incorporated into a peptide (e.g., at the N-terminus or as a side-chain modification if a derivative were used), its azide group could serve as a site for ligation with an alkyne-functionalized partner. However, specific research detailing the modification of peptide chains directly using this compound via azide ligation was not identified in the search results.
Contributions to Complex Molecule Synthesis and Diversification
The azide functional group is a versatile tool in complex molecule synthesis and diversification, enabling the introduction of nitrogen-containing heterocycles (like triazoles via click chemistry) or serving as a precursor to amines or other functional groups. While azides are broadly applied in constructing molecular complexity, specific documented contributions of this compound to the synthesis and diversification of complex molecules were not found in the conducted searches. Its utility in this area would depend on the specific synthetic strategy and the ability to selectively react the azide or amide functionalities in the presence of other functional groups within a complex molecular scaffold.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Azidopropanamide and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the carbon-hydrogen framework of this compound. The expected chemical shifts are dictated by the electronic environment of each nucleus, influenced by the electronegativity of adjacent azide (B81097) and amide functional groups.
¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show three distinct signals corresponding to the methyl (CH₃), methine (CH), and amide (NH₂) protons.
Methyl Protons (CH₃): These protons would appear as a doublet due to coupling with the adjacent methine proton. The electron-withdrawing nature of the α-azido group would shift this signal downfield compared to a simple alkane, likely in the range of 1.5-1.7 ppm.
Methine Proton (CH): This proton, directly attached to the carbon bearing the azide group, would experience significant deshielding. It is expected to appear as a quartet due to coupling with the three methyl protons, likely in the 4.0-4.3 ppm region.
Amide Protons (NH₂): Primary amides typically show two broad singlets for the non-equivalent amide protons, often appearing between 5.5 and 7.5 ppm. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. nih.gov
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon backbone.
Methyl Carbon (CH₃): This carbon is expected to resonate in the aliphatic region, typically around 18-22 ppm.
Methine Carbon (α-Carbon): The carbon atom bonded to the azide group is significantly shifted downfield due to the electronegativity of the nitrogen atoms. Its signal would likely appear in the 55-65 ppm range.
Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found further downfield, typically in the region of 170-175 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ | Methyl | ~1.6 (doublet) | ~20 |
| CH | Methine | ~4.1 (quartet) | ~60 |
| CONH₂ | Amide | ~6.0-7.0 (broad) | ~173 |
While 1D NMR confirms the molecular constitution, two-dimensional (2D) NMR techniques are essential for unambiguous assignment and stereochemical analysis. Due to the partial double bond character of the C-N bond in amides, rotation can be restricted, leading to conformational isomers. pku.edu.cn
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would definitively establish the connectivity between the methyl and methine protons by showing a cross-peak between their respective signals.
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment links each proton to the carbon it is directly attached to, confirming the assignments made in the 1D spectra. It would show a correlation between the proton signal at ~1.6 ppm and the carbon signal at ~20 ppm (CH₃), and another between the proton at ~4.1 ppm and the carbon at ~60 ppm (CH).
Nuclear Overhauser Effect Spectroscopy (NOESY): For chiral derivatives of this compound, NOESY can be used to determine relative stereochemistry. This technique identifies protons that are close in space, providing through-space correlations that are crucial for assigning stereocenters.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy measures changes in polarizability. spectroscopyonline.com
For this compound, the key functional groups are the azide (-N₃) and the primary amide (-CONH₂).
Azide Group (-N₃): The most prominent feature of the azide group is its intense, sharp asymmetric stretching (ν_as) vibration, which appears in a relatively uncluttered region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. libretexts.orgresearchgate.net The corresponding symmetric stretch (ν_s) is often weaker in the IR spectrum but strong in the Raman spectrum, appearing around 1200-1360 cm⁻¹. irdg.orgresearchgate.net
Amide Group (-CONH₂):
N-H Stretching: Primary amides show two distinct N-H stretching bands in the 3100-3550 cm⁻¹ region, corresponding to symmetric and asymmetric vibrations. In the solid state, hydrogen bonding typically shifts these bands to lower wavenumbers (e.g., ~3350 and ~3180 cm⁻¹). spcmc.ac.in
C=O Stretching (Amide I): This is a very strong and characteristic absorption for amides, appearing around 1650-1690 cm⁻¹. Resonance with the nitrogen lone pair lowers its frequency compared to a ketone. spcmc.ac.in
N-H Bending (Amide II): The scissoring vibration of the -NH₂ group is also prominent, typically found between 1620 and 1650 cm⁻¹. spectroscopyonline.com
Table 2: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibration Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | IR, Raman | 2100 - 2160 | Strong (IR), Weak (Raman) |
| Azide (-N₃) | Symmetric Stretch | Raman, IR | 1200 - 1360 | Strong (Raman), Weak (IR) |
| Amide (N-H) | Asymmetric & Symmetric Stretch | IR | 3180 - 3520 | Medium-Strong |
| Amide (C=O) | Stretch (Amide I) | IR | 1650 - 1690 | Strong |
| Amide (N-H) | Bend (Amide II) | IR | 1620 - 1650 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For α-carbonyl azides, electron ionization (EI) often leads to characteristic fragmentation pathways. nih.gov
The molecular ion (M⁺˙) of this compound (M.W. = 114.11 g/mol ) would be observed. The primary fragmentation pathways are predicted to involve the labile azide group and cleavage of the amide bond. nih.govrsc.org
Loss of Nitrogen: The most characteristic fragmentation of organic azides is the facile loss of a neutral nitrogen molecule (N₂, 28 Da). This would result in a prominent fragment ion at m/z 86. researchgate.net
Amide Bond Cleavage: Cleavage of the N-CO bond is a common fragmentation pattern for amides, which would lead to the formation of an acylium ion. unl.pt For this compound, this could result in a fragment corresponding to [CH₃CHN₃CO]⁺ at m/z 100.
Alpha-Cleavage: Cleavage of the bond between the α-carbon and the carbonyl group could also occur.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 114 | [M]⁺˙ | C₃H₆N₄O | Molecular Ion |
| 86 | [M - N₂]⁺˙ | C₃H₆N₂O | Loss of molecular nitrogen |
| 100 | [M - NH₂]⁺ | C₃H₅N₃O | Cleavage of the C-N amide bond |
| 71 | [CH₃CHN₃]⁺ | C₂H₄N₃ | Cleavage of the C-C bond |
| 44 | [CONH₂]⁺ | CH₂NO | Acylium fragment |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions.
A successful crystal structure determination of this compound would provide:
Unambiguous Confirmation: Absolute confirmation of the molecular structure and connectivity.
Conformational Details: The precise torsion angles describing the conformation of the molecule in the crystal lattice.
Intermolecular Interactions: A detailed map of hydrogen bonding networks, particularly involving the amide N-H donors and the amide carbonyl and azide acceptors, which dictate the crystal packing. researchgate.net
Table 4: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pna2₁ |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit |
| Z | Number of molecules per unit cell |
| Hydrogen Bonding | Details of donor-acceptor distances and angles |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues
This compound possesses a chiral center at the α-carbon, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((R)-2-Azidopropanamide and (S)-2-Azidopropanamide). Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com
Enantiomer Distinction: The two enantiomers of this compound would produce CD spectra that are equal in magnitude but opposite in sign (mirror images). This makes CD an excellent tool for distinguishing between enantiomers and determining enantiomeric excess. acs.org
Conformational Analysis: The shape and sign of the CD signals are highly sensitive to the three-dimensional structure and conformation of the molecule. youtube.com Studying chiral analogues or derivatives of this compound under various conditions (e.g., different solvents) can provide valuable information about their preferred solution-phase conformations and how they interact with their environment. The chromophores in the molecule, primarily the amide C=O and the azide group, would give rise to the characteristic CD signals. nih.gov
Computational Chemistry and Theoretical Studies of 2 Azidopropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule and predicting its reactivity. These methods, which include Density Functional Theory (DFT) and ab initio calculations, provide insights into molecular orbitals, charge distribution, and potential energy surfaces, which are crucial for predicting how a molecule will behave in a chemical reaction.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In chemistry, it is frequently applied to study reaction mechanisms and predict reaction pathways by calculating the energies of reactants, transition states, and products.
Table 1: Hypothetical DFT Calculation Parameters for Reaction Pathway Analysis of 2-Azidopropanamide
| Parameter | Example Value/Method | Purpose |
| Functional | B3LYP | To approximate the exchange-correlation energy. |
| Basis Set | 6-31G(d,p) | To describe the atomic orbitals of the system. |
| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effect of a solvent (e.g., water, methanol). |
| Task | Transition State Search (e.g., QST3) | To locate the highest energy point along the reaction coordinate. |
| Calculation Type | Frequency Analysis | To confirm transition states (one imaginary frequency) and minima. |
Note: This table is illustrative of typical parameters and does not represent actual published data for this compound.
Ab Initio Calculations for Conformational Analysis
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are often used for high-accuracy calculations on smaller systems and for performing conformational analysis to identify the most stable three-dimensional structures of a molecule.
No specific ab initio studies on the conformational analysis of this compound were found in the searched scientific literature. A conformational analysis would identify the different spatial arrangements of the atoms (conformers) resulting from rotation around single bonds and determine their relative energies to find the most stable structures.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes, solvent interactions, and binding processes.
There is no available literature detailing molecular dynamics simulations performed on this compound. Such simulations could provide insights into how the molecule behaves in a biological environment, for example, by simulating its interaction with water molecules or a lipid bilayer.
Docking and Ligand Binding Studies (as a Building Block)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to predict the binding affinity and mode of action of a small molecule (ligand) within the active site of a target protein.
No studies were found that utilized this compound as a building block in molecular docking or ligand binding studies. If used in this context, researchers would computationally screen its ability to fit into the binding pocket of a specific protein, assessing its potential as a fragment for developing more complex bioactive molecules.
Prediction of Spectroscopic Parameters from Computational Models
Computational models, particularly those based on DFT and ab initio methods, can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
There are no published computational studies predicting the spectroscopic parameters for this compound. A theoretical investigation would involve calculating properties like magnetic shielding tensors for NMR or vibrational modes for IR spectroscopy and comparing them to experimental data if available.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| ¹H NMR | Chemical Shift (δ) of α-proton | 4.1 ppm |
| ¹³C NMR | Chemical Shift (δ) of carbonyl carbon | 172 ppm |
| IR Spectroscopy | Wavenumber (cm⁻¹) of Azide (B81097) (N₃) stretch | 2100 cm⁻¹ |
| IR Spectroscopy | Wavenumber (cm⁻¹) of Carbonyl (C=O) stretch | 1680 cm⁻¹ |
Note: The values in this table are hypothetical examples based on typical functional group frequencies and are not derived from actual calculations on this compound.
Future Directions and Emerging Research Avenues
Development of Novel Methodologies for 2-Azidopropanamide Synthesis
Future research will likely target the development of novel and improved synthetic methodologies for this compound. While existing routes may provide access to this compound, the focus will be on increasing efficiency, yield, and stereocontrol. This could involve exploring catalytic methods, flow chemistry techniques, or alternative azide (B81097) introduction strategies that minimize hazardous reagents or byproducts. The aim is to make the synthesis of this compound more practical and scalable for potential applications.
Exploration of Unconventional Reactivity Profiles
The azide functional group is well-known for its participation in various click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Future directions for this compound will likely involve exploring its reactivity beyond conventional transformations. This could include investigating its behavior in other cycloaddition reactions, exploring novel cascade reactions involving the azide and amide functionalities, or studying its potential as a precursor for other nitrogen-containing functional groups under unconventional conditions. Understanding these new reactivity profiles could unlock unforeseen applications.
Expansion of Applications in Chemical Biology and Materials Science
Given the utility of azide-containing molecules in chemical biology and materials science, this compound is anticipated to find expanded applications in these areas. In chemical biology, its azide group makes it a valuable tool for bioorthogonal labeling and conjugation via click chemistry, enabling the study of biological processes without interfering with native cellular functions. Future research may explore its incorporation into biomolecules or probes for imaging, sensing, or targeted delivery. In materials science, this compound could serve as a building block for the synthesis of novel polymers, hydrogels, or functional materials through polymerization or crosslinking reactions involving the azide or amide groups. The ability to easily functionalize materials using click chemistry could lead to the development of new materials with tailored properties.
Integration with Machine Learning and Artificial Intelligence for Synthetic Design
The increasing integration of machine learning (ML) and artificial intelligence (AI) in chemical synthesis offers a promising future direction for this compound. AI and ML algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, propose novel synthetic routes, or even design new molecules with desired properties. Future research could involve using these computational tools to explore the vast chemical space around this compound, identify efficient synthesis pathways, or predict its reactivity in unexplored transformations. This could significantly accelerate the discovery and development of new chemistry involving this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Azidopropanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves azidation of propanamide derivatives under controlled conditions. A common approach is nucleophilic substitution using sodium azide with a halogenated precursor (e.g., 2-bromopropanamide). Optimization parameters include temperature (e.g., 70–90°C), solvent polarity (e.g., DMF or acetonitrile), and reaction time (12–24 hours). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Yield improvements may require catalyst screening (e.g., phase-transfer catalysts) or inert atmospheres to prevent side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, with azide protons appearing as singlet peaks near δ 3.5–4.0 ppm. Infrared (IR) spectroscopy validates the azide group (sharp absorption at ~2100 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Conflicting data (e.g., unexpected peaks in NMR) should be addressed by repeating experiments under standardized conditions, cross-verifying with computational predictions (e.g., DFT for NMR shifts), and consulting authoritative databases like NIST Chemistry WebBook .
Q. How can researchers validate the purity of this compound using chromatographic techniques?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Use a reverse-phase C18 column and isocratic elution (acetonitrile/water, 60:40). Gas Chromatography (GC) may be unsuitable due to thermal instability of azides. For discrepancies in retention times, compare results with authenticated standards and ensure proper sample preparation (e.g., degassing, filtration) .
Advanced Research Questions
Q. How does the stability of this compound vary under different experimental conditions, and what protocols ensure its safe handling?
- Methodological Answer : Stability studies should assess thermal, photolytic, and hydrolytic degradation. Conduct accelerated stability testing at elevated temperatures (40–60°C) and varying pH (3–10). Monitor azide decomposition via IR or Raman spectroscopy. Storage recommendations include airtight containers under nitrogen at –20°C, shielded from light. Hazardous decomposition products (e.g., nitrogen oxides) necessitate fume hood use and explosion-proof equipment .
Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Molecular docking studies predict bioactivity by simulating interactions with biological targets (e.g., enzymes). Validate computational results with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) and compare with PubChem/ECHA datasets .
Q. How can researchers design experiments to investigate the bioactivity of this compound while addressing potential cytotoxicity?
- Methodological Answer : Use in vitro assays (e.g., MTT or resazurin) to assess cytotoxicity in mammalian cell lines (e.g., HEK-293). For bioactivity studies, pair this compound with a positive control (e.g., known enzyme inhibitor) and negative control (vehicle-only). Dose-response curves (IC₅₀/EC₅₀) should be statistically validated (e.g., ANOVA with post-hoc tests). Address cytotoxicity by modifying substituents or using prodrug strategies .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
- Methodological Answer : Reproduce experiments using protocols from primary literature, ensuring reagent quality (e.g., anhydrous solvents, fresh sodium azide). For yield discrepancies, analyze byproducts via LC-MS or GC-MS. Cross-reference spectral data with computational tools (e.g., ACD/Labs NMR predictor) and databases like NIST. Transparent reporting of experimental variables (e.g., stirring rate, humidity) is critical .
Q. How can the reproducibility of this compound-related studies be enhanced in interdisciplinary research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing synthetic protocols in supplementary materials, including raw spectral data and chromatograms. Use electronic lab notebooks for real-time documentation. Collaborative teams should standardize protocols via inter-laboratory validation and reference shared controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
